molecular formula C28H34O14 B194543 Didymin CAS No. 14259-47-3

Didymin

Cat. No. B194543
CAS RN: 14259-47-3
M. Wt: 594.6 g/mol
InChI Key: RMCRQBAILCLJGU-HIBKWJPLSA-N
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Description

Didymin is an orally bioactive dietary flavonoid glycoside first found in citrus fruits . It has traditionally been used in Asian countries as a dietary antioxidant .


Synthesis Analysis

Didymin protects pancreatic beta cells by enhancing mitochondrial function in high-fat diet-induced impaired glucose tolerance . It also interacts with the NRF1 protein, forming a hydrogen bond with the ALA73 residue .


Molecular Structure Analysis

Didymin has a binding energy of -9.40 kcal/mol, where hydroxyl groups from the two sugar molecules form the most hydrogen interactions with the amino acid residues of BACE1 . The molecular formula of Didymin is C28H34O14 .


Chemical Reactions Analysis

Didymin is a major component of the complex mixture of flavonoids present in the active extracts of Clinopodium mexicanum .


Physical And Chemical Properties Analysis

Didymin has a density of 1.6±0.1 g/cm3, a boiling point of 896.6±65.0 °C at 760 mmHg, and a flash point of 295.3±27.8 °C . It has 14 H bond acceptors, 7 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Therapeutic Applications in Various Diseases

  • Cancer Treatment : Didymin has shown potential in treating various cancers, including neuroblastoma, liver cancer, and non-small-cell lung cancer. It induces apoptosis and inhibits crucial signaling pathways involved in cancer progression (Al-Mulla, 2012); (Hung et al., 2010); (Wei et al., 2017).

  • Neurological Disease Prevention : Studies have demonstrated its neuroprotective effects, particularly in conditions involving oxidative stress-induced neuronal damage (Morelli et al., 2014).

  • Cardiovascular Disease Management : Didymin has been found to protect against myocardial infarction and other cardiovascular complications, potentially by inhibiting inflammatory pathways (Zhang & RuXian, 2022).

  • Liver Disease Mitigation : It exhibits hepatoprotective properties and has been found effective in treating hepatic fibrosis and injury by modulating various cellular pathways (Lin et al., 2016); (Pang et al., 2023).

  • Diabetes and Metabolic Disorder Management : Didymin has shown promise in treating diabetic complications and promoting glucose uptake, making it a potential agent in diabetes management (Ali et al., 2019).

  • Inflammation and Immune Response : It has been noted for its anti-inflammatory properties, particularly in conditions like ulcerative colitis, by modulating macrophage activation (Lv et al., 2021).

Safety And Hazards

Didymin should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental ingestion, do not induce vomiting and seek medical attention immediately .

properties

IUPAC Name

(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3/t11-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCRQBAILCLJGU-HIBKWJPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931536
Record name Didymin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didymin

CAS RN

14259-47-3
Record name Didymin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14259-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didymin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didymin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDYMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Q5OS3TU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
Q Yao, MT Lin, YD Zhu, HL Xu, YZ Zhao - Molecules, 2018 - mdpi.com
… the anticancer effect of didymin and provided evidence that didymin can cause cell death in … natural didymin from plants. We highlight the potential therapeutic applications of didymin in …
Number of citations: 37 www.mdpi.com
SS Singhal, S Singhal, P Singhal, J Singhal, D Horne… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… anti-neuroblastoma actions of didymin. In this review, we discuss how didymin overcomes drug-… studies supporting potential clinical impact and translation of didymin as a low cost, safe, …
Number of citations: 22 www.ncbi.nlm.nih.gov
K Shukla, H Sonowal, A Saxena, KV Ramana - Biochemical pharmacology, 2018 - Elsevier
… didymin on high glucose-induced endothelial cells death and dysfunction. Our results suggest that didymin … for a potential therapeutic use of didymin in endothelial dysfunction, a major …
Number of citations: 32 www.sciencedirect.com
L Gu, M Sun, R Li, X Zhang, Y Tao, Y Yuan… - Frontiers in …, 2022 - frontiersin.org
… of Didymin in microglial pyroptosis and neuroinflammation after ICH is unclear. The current study aimed to investigate the effect of Didymin on … In this study, we observed that Didymin …
Number of citations: 19 www.frontiersin.org
JY Hung, YL Hsu, YC Ko, YM Tsai, CJ Yang… - Lung cancer, 2010 - Elsevier
… of didymin in human non-small-cell lung cancer A549 and H460 cells. To identity the anticancer mechanism of didymin, … The results showed that didymin-induced apoptosis of A549 and …
Number of citations: 86 www.sciencedirect.com
Q Li, H Zhang, X Liu - Yonsei Medical Journal, 2022 - ncbi.nlm.nih.gov
… Based on these previous studies, we speculated that didymin might play a protective role in … of didymin on apoptosis and inflammation in cerebral IR injury. We discovered that didymin …
Number of citations: 7 www.ncbi.nlm.nih.gov
Q Yao, MT Lin, QH Lan, ZW Huang, YW Zheng… - Drug …, 2020 - Taylor & Francis
Didymin is a dietary flavonoid that first found in citrus fruits, and possesses antioxidant properties. Our preliminary experiments first discovered that didymin was able to sensitize the …
Number of citations: 19 www.tandfonline.com
X Lin, F Bai, J Nie, S Lu, C Lu, X Zhu, J Wei… - Cellular Physiology and …, 2016 - karger.com
… effect of didymin, the present study was designed to investigate the effects of didymin on … Additionally, to investigate whether didymin alleviated hepatic fibrosis through up-regulating Raf …
Number of citations: 49 karger.com
S Morelli, A Piscioneri, S Salerno, MB Al-Fageeh… - Cells Tissues …, 2014 - karger.com
… In this study, the flavonoid didymin was administered in vitro … The results showed the effects of didymin in neuronal cells by … first is the antioxidant property of didymin and, second, for the …
Number of citations: 34 karger.com
Y Li, C Li, Y Xiong, B Fang, X Lin… - Drug Design …, 2022 - Taylor & Francis
… In our previous experiments, we have isolated an ingredient from this herb and identified it as didymin. This study aimed to investigate the effects and underlying mechanisms of didymin …
Number of citations: 11 www.tandfonline.com

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